2-(4-Butoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Description
Chemical Structure and Properties 2-(4-Butoxyphenyl)-8-methylquinoline-4-carbonyl chloride (CAS: 1160254-59-0, MFCD03421216) is a quinoline derivative featuring a 4-butoxyphenyl substituent at position 2, a methyl group at position 8, and a reactive carbonyl chloride group at position 3. Its molecular formula is C₂₁H₂₀ClNO₂, with a molecular weight of 361.84 g/mol .
Applications
This compound serves as a key intermediate in organic synthesis, particularly for constructing complex molecules in drug discovery. Its carbonyl chloride group enables nucleophilic acyl substitution reactions, making it valuable for synthesizing amides, esters, and other derivatives .
Properties
IUPAC Name |
2-(4-butoxyphenyl)-8-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO2/c1-3-4-12-25-16-10-8-15(9-11-16)19-13-18(21(22)24)17-7-5-6-14(2)20(17)23-19/h5-11,13H,3-4,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRHZKUCESFDCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001199707 | |
| Record name | 2-(4-Butoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001199707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160254-59-0 | |
| Record name | 2-(4-Butoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160254-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Butoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001199707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Quinoline Core
The quinoline core is commonly synthesized via the Friedländer synthesis, a classical method involving the condensation of an amino ketone with a carbonyl compound under acidic or basic catalysis. For this compound, the synthesis typically starts from:
- An appropriately substituted aniline or amino ketone
- A 4-butoxy-substituted benzaldehyde or acetophenone derivative
The reaction is conducted under reflux conditions in solvents such as ethanol or acetic acid, often with catalytic amounts of acid or base to facilitate cyclization.
| Parameter | Typical Conditions |
|---|---|
| Temperature | 80–120 °C |
| Catalyst | Acidic (H2SO4, HCl) or basic (NaOH) |
| Solvent | Ethanol, acetic acid, or DMF |
| Reaction Time | 6–24 hours |
| Yield | 60–75% (depending on substrate purity) |
This step yields 2-(4-butoxyphenyl)-8-methylquinoline-4-carboxylic acid as a key intermediate.
Introduction of the Carbonyl Chloride Group
The conversion of the quinoline-4-carboxylic acid to the corresponding carbonyl chloride is achieved by chlorination of the carboxylic acid functional group. Common chlorinating reagents include:
- Thionyl chloride (SOCl2)
- Oxalyl chloride ((COCl)2)
- Phosphorus pentachloride (PCl5)
| Reagent | Solvent | Temperature | Reaction Time | Yield (%) |
|---|---|---|---|---|
| Thionyl chloride | Anhydrous dichloromethane or toluene | Reflux or 60–80 °C | 3–6 hours | 85–90% |
| Oxalyl chloride | Anhydrous dichloromethane | 0–25 °C | 2–4 hours | 80–88% |
The reaction is performed under anhydrous conditions to prevent hydrolysis of the acid chloride product. Excess chlorinating agent is typically removed under reduced pressure. The product is often purified by recrystallization or chromatography to remove residual reagents and side products.
Optional Functional Group Modifications
In some synthetic routes, the butoxy group on the phenyl ring is introduced via alkylation of a hydroxyphenyl precursor using butyl bromide or butyl tosylate in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). This alkylation step precedes or follows quinoline core formation depending on the synthetic strategy.
Spectroscopic Characterization
The structural integrity and purity of 2-(4-Butoxyphenyl)-8-methylquinoline-4-carbonyl chloride are confirmed by:
Nuclear Magnetic Resonance (NMR):
- $$ ^1H $$ NMR shows characteristic aromatic proton signals between δ 7.0–9.0 ppm corresponding to the quinoline and phenyl protons. The butoxy alkyl chain protons appear as triplets and multiplets in the δ 0.9–4.0 ppm region.
- $$ ^{13}C $$ NMR displays a distinct carbonyl chloride signal near δ 165–175 ppm.
-
- High-resolution mass spectrometry confirms the molecular ion peak at m/z 354 [M+H]^+, consistent with the molecular weight of 353.8 g/mol.
-
- Carbon, hydrogen, nitrogen, and chlorine percentages closely match calculated values for C21H20ClNO2.
Chemical Reactions Analysis
2-(4-Butoxyphenyl)-8-methylquinoline-4-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form quinoline derivatives with different oxidation states. Reduction reactions can also modify the quinoline ring or the butoxyphenyl group.
Coupling Reactions: The compound can be used in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
The compound 2-(4-Butoxyphenyl)-8-methylquinoline-4-carbonyl chloride is a specialized chemical with various applications in scientific research, particularly in the fields of medicinal chemistry, biochemistry, and material science. Below is a detailed exploration of its applications, supported by relevant data and insights.
Medicinal Chemistry
Anticancer Activity : Quinoline derivatives have been extensively studied for their anticancer properties. The incorporation of the butoxyphenyl group may enhance the lipophilicity and cell membrane permeability of the compound, potentially increasing its efficacy against various cancer cell lines.
Case Study : Research has shown that modifications on the quinoline structure can lead to compounds with selective cytotoxicity against cancer cells. For instance, derivatives similar to this compound have demonstrated activity against breast cancer and leukemia cell lines in vitro.
Biochemical Research
Proteomics Research : This compound is utilized in proteomics for labeling proteins and studying protein interactions. Its reactive carbonyl chloride group allows for the formation of stable covalent bonds with amino acids in proteins, facilitating the identification and quantification of proteins in complex mixtures.
Application Example : In studies involving mass spectrometry, compounds like this compound can be used to tag specific proteins, aiding in their detection and analysis.
Material Science
Fluorescent Dyes : The unique structure of this compound makes it suitable for use as a fluorescent dye in various applications, including imaging techniques. Its ability to emit fluorescence upon excitation can be harnessed in biological imaging and diagnostics.
| Application Area | Specific Use | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Selective cytotoxicity against cancer cells |
| Biochemical Research | Protein labeling in proteomics | Enhanced detection and quantification of proteins |
| Material Science | Fluorescent dyes for imaging | Improved visualization in biological studies |
Synthetic Chemistry
The compound serves as an intermediate in the synthesis of more complex molecules. Its functional groups can be modified to produce derivatives with tailored properties for specific applications.
Synthesis Example : Researchers have synthesized various biologically active compounds by modifying the quinoline structure, demonstrating the versatility of this compound as a building block.
Mechanism of Action
The mechanism of action of 2-(4-Butoxyphenyl)-8-methylquinoline-4-carbonyl chloride involves its interaction with molecular targets in biological systems. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variation in Alkoxy-Substituted Quinoline Carbonyl Chlorides
Table 1: Key Structural and Physical Properties
Key Observations :
- Lipophilicity : The butoxy group increases logP compared to methoxy (–OCH₃) and isopropoxy (–O–C₃H₇) groups, enhancing lipid solubility .
- Steric Effects : Bulkier substituents (e.g., butoxy vs. methoxy) may reduce reaction rates in nucleophilic substitutions due to steric hindrance .
- Regiochemical Impact : The 3-butoxyphenyl isomer (CAS 1160254-67-0) exhibits distinct electronic properties compared to the 4-substituted analog, influencing reactivity .
Comparison with Non-Alkoxy Derivatives
Table 2: Ethylphenyl and Halogenated Derivatives
Key Observations :
- Electronic Effects: Electron-withdrawing groups (e.g., –Cl) reduce electron density on the quinoline ring, altering reactivity in electrophilic substitutions .
- Hazard Profile : Ethylphenyl derivatives (e.g., CAS 1160254-21-6) exhibit higher corrosivity (H314) compared to alkoxy-substituted analogs .
Table 3: Commercial Status and Pricing
Biological Activity
2-(4-Butoxyphenyl)-8-methylquinoline-4-carbonyl chloride is a compound that falls under the category of quinoline derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound this compound features a quinoline backbone substituted with a butoxyphenyl group and a carbonyl chloride functional group. This structural configuration is significant as it influences the compound's reactivity and biological properties.
Synthesis
The synthesis of quinoline derivatives typically involves several methodologies, including:
- Cyclization reactions : Utilizing appropriate precursors to form the quinoline ring.
- Substitution reactions : Introducing functional groups such as butoxy and carbonyl chloride at specific positions on the quinoline structure.
Antimicrobial Activity
Quinoline derivatives, including this compound, have been evaluated for their antimicrobial properties. A study highlighted that related quinoline derivatives exhibited significant activity against various bacterial strains, including Staphylococcus epidermidis and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values ranging from 0.063 to 1.25 mg/mL .
Anticancer Activity
Research has shown that quinoline derivatives can possess anticancer properties. For instance, compounds structurally similar to this compound have demonstrated cytotoxic effects against several cancer cell lines. The mechanism often involves the inhibition of key enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are crucial in cancer progression .
The biological activity of quinoline derivatives is often attributed to their ability to interact with various molecular targets:
- Enzyme Inhibition : Many quinolines act as inhibitors of enzymes involved in inflammatory pathways and cancer cell proliferation.
- DNA Intercalation : Some studies suggest that quinolines can intercalate into DNA, disrupting replication and transcription processes .
Case Studies and Research Findings
- Antimicrobial Evaluation : A study conducted on a series of iodo-quinoline derivatives indicated that modifications at the carbonyl position could enhance antimicrobial efficacy against biofilm-forming bacteria. The results showed that specific substitutions led to lower MIC values, indicating stronger antibacterial activity .
- Anticancer Studies : In vitro studies have demonstrated that certain quinoline derivatives exhibit selective cytotoxicity against renal and breast cancer cell lines. The most potent compounds in these studies showed IC50 values significantly lower than those of standard chemotherapeutic agents, suggesting their potential as effective anticancer drugs .
- Structure-Activity Relationship (SAR) : Detailed SAR analyses have revealed that lipophilicity and the presence of electron-withdrawing groups on the aromatic rings significantly influence the biological activity of quinolines. Compounds with optimal hydrophobic characteristics tend to exhibit enhanced potency against cancer cells and bacteria .
Q & A
Q. What are the standard synthetic protocols for preparing 2-(4-Butoxyphenyl)-8-methylquinoline-4-carbonyl chloride?
The compound is typically synthesized via a two-step process: (1) formation of the quinoline-4-carboxylic acid precursor through Friedländer or Pfitzinger condensation, followed by (2) conversion to the carbonyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. For example, analogous quinoline-4-carbonyl chlorides are prepared by refluxing the carboxylic acid derivative with excess SOCl₂ for 6–8 hours, monitored via TLC (n-hexane/ethyl acetate, 8:2) . The crude product is purified by removing residual SOCl₂ under reduced pressure and isolating the acid chloride in dry toluene .
Q. How can researchers confirm the purity and identity of this compound during synthesis?
Key analytical methods include:
- 1H NMR : To verify substituent positions (e.g., butoxyphenyl and methyl groups) and aromatic proton integration .
- HRMS (High-Resolution Mass Spectrometry) : For exact mass confirmation (e.g., molecular ion peaks matching calculated values) .
- TLC (Thin-Layer Chromatography) : To monitor reaction progress and detect impurities using solvent systems like n-hexane/ethyl acetate .
Q. What are the recommended storage conditions to ensure compound stability?
Store in a tightly sealed, dry container under inert gas (e.g., nitrogen) at 2–8°C. Avoid exposure to moisture, as carbonyl chlorides hydrolyze readily to carboxylic acids. Ensure storage areas are well-ventilated and free from ignition sources .
Advanced Research Questions
Q. How can researchers optimize reaction yields while minimizing byproducts like hydrolyzed carboxylic acid?
- Use anhydrous solvents (e.g., dry toluene or dichloromethane) and strictly control reaction moisture levels.
- Employ a 2–3× molar excess of SOCl₂ to drive the reaction to completion.
- Purify the product via vacuum distillation or recrystallization in non-polar solvents to remove unreacted acid or SOCl₂ residues .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected peaks in NMR or HRMS)?
- Cross-validation : Combine 13C NMR, DEPT, and 2D-COSY to assign ambiguous signals.
- X-ray crystallography : For definitive structural confirmation, as demonstrated for related tetrahydroquinoline derivatives .
- Isotopic labeling : Trace impurities (e.g., hydrolyzed products) by spiking with deuterated analogs .
Q. How do substituents (e.g., butoxyphenyl vs. methyl groups) influence the compound’s reactivity in downstream reactions?
- The electron-donating butoxy group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic acyl substitution (e.g., amidation).
- Steric hindrance from the 8-methyl group may slow reactions at the quinoline core. Comparative studies with analogs (e.g., 2-phenylquinoline-4-carbonyl chlorides) suggest substituent effects on reaction kinetics and regioselectivity .
Q. What methodologies are effective for analyzing trace impurities in bulk samples?
- HPLC-MS : Detects low-abundance hydrolyzed acids or dimerization byproducts.
- DSC (Differential Scanning Calorimetry) : Identifies polymorphic impurities affecting thermal stability .
- Elemental analysis : Validates stoichiometric consistency with theoretical formulas .
Q. How can this compound serve as an intermediate for designing bioactive derivatives?
- Peptide coupling : React with amines (e.g., piperazine derivatives) to generate amides with potential pharmacological activity, as shown for similar quinoline-carbonyl-piperazine hybrids .
- Structure-activity relationship (SAR) studies : Modify the butoxyphenyl or methyl groups to assess impacts on target binding (e.g., enzyme inhibition) .
Methodological Notes
- Synthetic Optimization : Adjust reaction temperature (e.g., 0°C vs. reflux) to control side reactions.
- Safety : Use PPE (gloves, goggles) and work in fume hoods due to SOCl₂’s toxicity and corrosivity .
- Data Reproducibility : Document solvent purity, catalyst batches, and drying protocols to minimize variability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
